molecular formula C9H15NO4 B1444852 Methyl 3-(oxolan-2-ylformamido)propanoate CAS No. 1250404-71-7

Methyl 3-(oxolan-2-ylformamido)propanoate

Cat. No. B1444852
CAS RN: 1250404-71-7
M. Wt: 201.22 g/mol
InChI Key: JOYCKISHGXJNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(oxolan-2-ylformamido)propanoate, also known as MOPFA, is an organic compound used in a variety of scientific research applications. It is a derivative of formamide, an amide of formic acid, and is composed of a methyl group, an oxolan-2-yl group, and a formamido group. MOPFA is a colorless liquid with a pungent odor that is soluble in organic solvents and slightly soluble in water. This compound is used in biochemical and physiological research due to its unique properties and its ability to interact with various molecules.

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 3-(oxolan-2-ylformamido)propanoate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is particularly useful in the production of drugs that require a tetrahydrofuran moiety, which is a common feature in many biologically active molecules. For instance, it can be utilized in the synthesis of certain antidepressants , where the tetrahydrofuran ring serves as a scaffold for further functionalization .

Enantioselective Catalysis

This compound can play a role in enantioselective catalysis, which is crucial for producing medications with the correct chiral orientation. The oxolan ring can be used to induce chirality during the synthesis of active pharmaceutical ingredients (APIs), ensuring that the resulting compound has the desired pharmacological effect .

Material Science

In material science, Methyl 3-(oxolan-2-ylformamido)propanoate can be used to modify the properties of polymers. By incorporating this compound into polymer chains, researchers can alter the flexibility, durability, and chemical resistance of the material, which can be beneficial in creating specialized plastics or coatings .

Organic Synthesis Methodology

As an intermediate in organic synthesis, this compound provides a versatile starting point for the construction of complex molecules. Its reactive sites allow for various chemical transformations, making it a valuable tool for developing new synthetic routes and methodologies .

Agrochemical Research

The chemical structure of Methyl 3-(oxolan-2-ylformamido)propanoate makes it a candidate for the development of new agrochemicals. Its potential applications include the synthesis of herbicides and pesticides, where it could contribute to the stability and efficacy of these products .

Bioconjugation Techniques

In bioconjugation, this compound can be used to link small molecules to proteins or other macromolecules. This is particularly useful in the field of targeted drug delivery, where the compound can be used to attach therapeutic agents to antibodies or other targeting molecules .

Analytical Chemistry

In analytical chemistry, derivatives of Methyl 3-(oxolan-2-ylformamido)propanoate can serve as standards or reagents. They can be used in chromatography, mass spectrometry, or as calibration standards in various analytical techniques to quantify or identify other substances .

Flavor and Fragrance Industry

Lastly, the compound’s structure could potentially be modified to create new flavors and fragrances. While not a direct application, the manipulation of its functional groups can lead to the synthesis of novel compounds with desirable sensory properties .

properties

IUPAC Name

methyl 3-(oxolane-2-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-8(11)4-5-10-9(12)7-3-2-6-14-7/h7H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYCKISHGXJNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(oxolan-2-ylformamido)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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